(3-bromophenyl)(2-methoxyphenyl)methanone properties
(3-bromophenyl)(2-methoxyphenyl)methanone properties
An In-depth Technical Guide to (3-bromophenyl)(2-methoxyphenyl)methanone
Abstract
This technical guide provides a comprehensive scientific overview of (3-bromophenyl)(2-methoxyphenyl)methanone, a halogenated diaryl ketone of significant interest to the chemical synthesis and drug discovery sectors. Diaryl ketones, particularly those functionalized with moieties like bromine and methoxy groups, serve as versatile scaffolds and intermediates in medicinal chemistry. This document details the compound's physicochemical properties, outlines a robust synthetic protocol via Friedel-Crafts acylation with a thorough mechanistic discussion, presents a predictive analysis of its spectral characteristics for structural verification, and explores its potential applications as a pivotal building block in the development of complex pharmacological agents. This guide is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this compound's core attributes.
Physicochemical and Structural Properties
(3-bromophenyl)(2-methoxyphenyl)methanone belongs to the benzophenone class of compounds, characterized by a central ketone group bonded to two aryl rings. The specific substitution pattern—a bromine atom at the meta-position of one ring and a methoxy group at the ortho-position of the second—imparts distinct chemical reactivity and physical properties. The bromine atom serves as a key functional handle for cross-coupling reactions, while the methoxy group influences the electronic properties and conformation of the molecule.
Table 1: Core Properties of (3-bromophenyl)(2-methoxyphenyl)methanone
| Property | Value / Description | Source / Method |
| IUPAC Name | (3-bromophenyl)(2-methoxyphenyl)methanone | IUPAC Nomenclature |
| Synonyms | 3-Bromo-2'-methoxybenzophenone | Common Nomenclature |
| Molecular Formula | C₁₄H₁₁BrO₂ | Elemental Composition |
| Molecular Weight | 291.14 g/mol | Calculation |
| Exact Mass | 289.9993 g/mol (for ⁷⁹Br) | Calculation |
| Appearance | Predicted: White to off-white crystalline solid | Analogy to[1] |
| Melting Point | Predicted: 70-85 °C | Analogy to |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Acetone) and insoluble in water. | General Chemical Principles |
Synthesis and Mechanistic Insights
The most direct and industrially relevant method for synthesizing (3-bromophenyl)(2-methoxyphenyl)methanone is the Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring, in this case, anisole (methoxybenzene), with an acyl halide, 3-bromobenzoyl chloride, in the presence of a strong Lewis acid catalyst.
Causality of the Reaction Mechanism
The reaction is initiated by the activation of 3-bromobenzoyl chloride with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).
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Generation of the Electrophile: The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and making the carbonyl carbon highly electrophilic. This complex readily forms a resonance-stabilized acylium ion (R-C≡O⁺), which is the key electrophile in the reaction.
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Electrophilic Aromatic Substitution: The electron-rich anisole ring acts as the nucleophile. The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. It therefore directs the incoming acylium ion to the positions ortho and para to itself.
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Product Formation and Isomerism: The attack at the ortho-position yields the target molecule, (3-bromophenyl)(2-methoxyphenyl)methanone. However, a concurrent attack at the para-position will yield the isomeric by-product, (3-bromophenyl)(4-methoxyphenyl)methanone. Due to steric hindrance from the adjacent methoxy group, the para-substituted product is often the major isomer in Friedel-Crafts acylations of anisole.[2] Consequently, chromatographic purification is essential to isolate the desired ortho-isomer.
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Catalyst Quenching: The Lewis acid catalyst forms a complex with the ketone product and must be decomposed during the aqueous workup step.
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.
Step 1: Reaction Setup
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To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or nitrogen line), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
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Add a suitable anhydrous solvent, such as dichloromethane (DCM), and cool the suspension to 0 °C in an ice bath.
Step 2: Addition of Reactants
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In a separate flask, dissolve 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution to the dropping funnel.
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Add the 3-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, dissolve anisole (1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.
Step 3: Reaction Progression
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After the addition of anisole, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 4: Workup and Quenching
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Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed in a fume hood with caution.
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Stir the mixture until the ice has melted and the two layers have separated.
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Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
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Combine the organic layers and wash sequentially with 2M NaOH solution, water, and finally, a saturated NaCl solution (brine).
Step 5: Isolation and Purification
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product, a mixture of ortho and para isomers, is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (3-bromophenyl)(2-methoxyphenyl)methanone.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (3-bromophenyl)(2-methoxyphenyl)methanone.
Structural Elucidation: A Predictive Spectroscopic Profile
Definitive structural confirmation relies on a combination of spectroscopic techniques. While experimental data for this specific compound is not widely published, a highly accurate predictive profile can be established based on fundamental principles and data from analogous structures.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted, CDCl₃, 400 MHz): The spectrum is expected to show signals for eight distinct aromatic protons and one methoxy group.
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δ 7.2-7.8 ppm (m, 8H): A complex multiplet region corresponding to the protons on both aromatic rings. The protons on the 2-methoxyphenyl ring will be influenced by the strong electron-donating methoxy group, while the protons on the 3-bromophenyl ring will be affected by the electron-withdrawing bromine and carbonyl groups.
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δ 3.85 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methoxy (-OCH₃) group.[4]
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¹³C NMR (Predicted, CDCl₃, 100 MHz): The spectrum should reveal 14 distinct carbon signals.
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δ ~195 ppm: Carbonyl carbon (C=O).
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δ ~157 ppm: Aromatic carbon attached to the methoxy group (C-OCH₃).[4]
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δ ~139 ppm, ~130 ppm: Quaternary aromatic carbons (ipso-carbons of the carbonyl).
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δ ~110-135 ppm: Region for the eight CH aromatic carbons.
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δ ~122 ppm: Aromatic carbon attached to bromine (C-Br).
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δ ~55.5 ppm: Methoxy carbon (-OCH₃).[5]
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Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
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~1675 cm⁻¹ (strong, sharp): Characteristic C=O (ketone) stretching vibration.
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~1590, 1480 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.
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~1250 cm⁻¹ (strong): Asymmetric C-O-C (aryl ether) stretching vibration.
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~600-500 cm⁻¹ (medium): C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
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Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z ≈ 290 and m/z ≈ 292 .
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Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet ([M]⁺ and [M+2]⁺ ) with a nearly 1:1 intensity ratio, which is a definitive indicator of a single bromine atom in the molecule.
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Key Fragmentation: Common fragmentation pathways would include the formation of the 3-bromobenzoyl cation (m/z = 183/185 ) and the 2-methoxybenzoyl cation (m/z = 135 ).
Structural-Spectral Correlation Diagram
